9-Hydroxylinoleic acid 9-Hydroxylinoleic acid 9-Hydroxylinoleic acid is a natural product found in Oryza sativa and Begonia nantoensis with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1927488
InChI: InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,14,19H,2-5,7,9-13,15-16H2,1H3,(H,20,21)/b8-6-,17-14+
SMILES:
Molecular Formula: C18H32O3
Molecular Weight: 296.4 g/mol

9-Hydroxylinoleic acid

CAS No.:

Cat. No.: VC1927488

Molecular Formula: C18H32O3

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

9-Hydroxylinoleic acid -

Specification

Molecular Formula C18H32O3
Molecular Weight 296.4 g/mol
IUPAC Name (9E,12Z)-9-hydroxyoctadeca-9,12-dienoic acid
Standard InChI InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,14,19H,2-5,7,9-13,15-16H2,1H3,(H,20,21)/b8-6-,17-14+
Standard InChI Key JDOLBVXUTAGQDQ-LZOINSICSA-N
Isomeric SMILES CCCCC/C=C\C/C=C(\CCCCCCCC(=O)O)/O
Canonical SMILES CCCCCC=CCC=C(CCCCCCCC(=O)O)O

Introduction

Chemical Structure and Isomers

9-Hydroxylinoleic acid belongs to the class of organic compounds known as lineolic acids and derivatives. These are formed through the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human low-density lipoproteins (LDL) . The compound exists in several stereoisomeric forms:

Major Stereoisomers

9-HODE has been used in the literature to designate either or both of two stereoisomer metabolites of linoleic acid:

  • 9(S)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(S)-HODE)

  • 9(R)-hydroxy-10(E),12(Z)-octadecadienoic acid (9(R)-HODE)

These two metabolites differ in having their hydroxy residues in the S or R configurations, respectively. The structure for 9(S)-HODE features a hydroxyl group at position 9 with specific stereochemistry .

Additional Isomers

Two other 9-hydroxy linoleic acid derivatives occur in nature:

  • 9(S)-hydroxy-10(E),12(E)-octadecadienoic acid (9(S)-EE-HODE)

  • 9(R)-hydroxy-10(E),12(E)-octadecadienoic acid (9(R)-EE-HODE)

These two derivatives have their double bond at carbon 12 in the E or trans configuration, as opposed to the Z or cis configuration in the primary isomers .

Formation and Metabolism

Enzymatic Formation

9-HODE is formed through multiple pathways involving both enzymatic and non-enzymatic mechanisms:

Lipoxygenase Pathway

Specific enzymes like 9R-lipoxygenase (9R-LOX) catalyze the stereoselective conversion of linoleic acid to 9-HODE. For example, recombinant 9R-LOX from Nostoc sp. can produce 9R-HODE from linoleic acid with high efficiency . The enzymatic reaction typically follows this sequence:

  • Oxidation of linoleic acid to form hydroperoxy intermediates

  • Reduction of these intermediates to form the stable hydroxy derivatives

Non-enzymatic Formation

Under conditions of oxidative stress, 9-HODE can form through non-enzymatic free radical-mediated oxidation of linoleic acid . This process is particularly relevant in the context of LDL oxidation, where linoleic acid is transformed to hydroperoxy derivatives that are subsequently converted to 9-HODE and 13-HODE .

Metabolic Pathway

When linoleic acid (LA) levels become highly elevated in the blood through dietary intake, this polyunsaturated fatty acid becomes a precursor to oxidized LA metabolites (OXLAMs), including 9-HODE . The formation pathway typically involves:

  • Oxidation of linoleic acid (C18H32O2; 18:2,n−6)

  • Formation of hydroperoxy intermediates

  • Reduction to stable hydroxy derivatives (9-HODE)

Analytical Detection Methods

Chromatographic Techniques

The detection and quantification of 9-HODE typically employ liquid chromatography techniques:

Reversed-Phase HPLC

Reversed-phase HPLC systems equipped with UV detectors are commonly used for analyzing 9-HODE and related compounds. Analysis is typically performed with a Nucleosil C18 column using specific wavelengths:

  • Non-specific measurement at 202 nm for substrates (linoleic acid)

  • Specific measurement at 234 nm for products including 9-HODE

Chiral-Phase HPLC

For stereochemical differentiation of 9-HODE isomers, chiral-phase HPLC is employed. This technique typically uses a Chiralcel OD-H column with a solvent system of n-hexane/2-propanol/acetic acid (100:5:0.1, v/v/v) .

Mass Spectrometry

LC-MS/MS analysis provides definitive identification of 9-HODE:

  • The molecular mass of 9-HODE appears as a peak at m/z 294

  • Characteristic peaks at m/z 277 and m/z 276 represent the loss of OH and H2O from the total molecular mass

Biological Functions and Significance

Role as Oxidative Stress Biomarker

9-HODE serves as a reliable biomarker for oxidative stress, particularly in the context of exercise-induced stress:

VariablePreexercisePost-75 km1.5-h Post-75 km21-h Post-75 km
13-HODE + 9-HODEBaseline3.1-fold increase1.7-fold increaseReturn to baseline

This pattern of change following intensive exercise supports the use of 13-HODE + 9-HODE as oxidative stress biomarkers in acute exercise investigations .

Correlation with Other Biomarkers

Post-exercise levels of 13-HODE + 9-HODE show significant correlations with established markers of oxidative stress and fatty acid metabolism:

  • F2-isoprostanes (r = 0.75, P < 0.001)

  • Linoleate (r = 0.54, P = 0.016)

  • Arachidate (r = 0.77, P < 0.001)

  • 12,13-dihydroxy-9Z-octadecenoate (12,13-DiHOME) (r = 0.60, P = 0.006)

  • Dihomo-linolenate (r = 0.57, P = 0.011)

  • Adrenate (r = 0.56, P = 0.013)

These correlations suggest that 9-HODE is part of a broader network of lipid metabolites involved in the response to oxidative stress .

Clinical Significance in Disease

Role in Atherosclerosis

9-HODE has been implicated in atherosclerosis development, with significant differences observed in 9-HODE content in LDL between healthy individuals and atherosclerotic patients:

Age Group9-HODE Increase in Atherosclerotic Patients
36-47 years20-fold increase compared to healthy individuals of same age
69-94 years30-100 fold increase compared to young healthy individuals; 2-3 fold increase compared to age-matched "healthy" individuals

These findings suggest that 9-HODE levels in LDL increase with age and are significantly elevated in atherosclerotic patients, potentially making it a useful marker for atherosclerosis risk assessment .

Age-Related Oxidative Changes

Research indicates that as individuals grow older, LDL becomes increasingly oxidized, with corresponding increases in 9-HODE levels. According to 9-HODE determination, the onset of atherosclerotic changes starts gradually in most individuals around 50 years of age, even before clinically apparent signs of disease emerge .

Industrial and Biotechnological Applications

Enzymatic Production

Biotechnological approaches have been developed for the efficient production of 9-HODE:

Recombinant Enzyme Systems

Using purified recombinant 9R-lipoxygenase (9R-LOX) from Nostoc sp., researchers have achieved high-yield production of 9R-HODE from linoleic acid under optimized conditions:

  • 38.4 g/L 9R-HODE from 40 g/L linoleic acid within 60 minutes

  • Conversion yield: 96%

  • Molar yield: 91%

  • Volumetric productivity: 38.4 g/L/h

This represents the highest productivity of hydroxy fatty acids from linoleic acid using lipoxygenase ever reported, suggesting potential for industrial-scale production .

Current Research and Future Directions

Emerging Applications

Current research on 9-HODE is exploring several promising directions:

Biomarker Development

The potential of 9-HODE as a biomarker for various pathological conditions is being actively investigated:

  • As a marker for atherosclerosis risk assessment

  • As an indicator of oxidative stress in acute and chronic conditions

  • As a potential predictor of age-related cardiovascular changes

Therapeutic Applications

The biological activities of 9-HODE and related compounds suggest potential therapeutic applications:

  • As precursors for bioactive compounds

  • In the manufacture of industrial fine chemicals

  • As starting materials for the production of secondary metabolites and signaling molecules

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